One notable synthetic route begins with pregnenolone as a starting material. This involves several steps including oxidation reactions and cyclization processes to construct the lactone structure characteristic of withanolides. For example, one method employs a diastereoselective addition followed by Oppenauer oxidation to achieve high yields of withanolide derivatives .
Technical details regarding synthesis often highlight challenges such as stereoselectivity and functional group transformations that must be carefully managed to achieve the desired molecular architecture .
The molecular structure of Withanolide E features a complex arrangement typical of steroidal lactones. Its molecular formula is C28H38O6, with a molecular weight of approximately 470.6 g/mol. The structure includes multiple hydroxyl groups and an ester functional group forming the lactone ring, contributing to its reactivity and biological properties .
Nuclear magnetic resonance (NMR) spectroscopy is commonly used for structural characterization, allowing for detailed analysis of hydrogen and carbon environments within the molecule. High-resolution mass spectrometry further aids in confirming the molecular weight and composition .
Withanolide E participates in various chemical reactions that underscore its biological activity. Notably, it has been shown to sensitize renal carcinoma cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis by destabilizing cellular FLICE-inhibitory protein (cFLIP), which is crucial for apoptosis regulation .
The mechanism involves altering the stability of heat shock protein 90 client proteins without significant toxicity to normal cells, suggesting a selective action that could be harnessed for therapeutic applications . This specificity in action highlights its potential utility in cancer treatment protocols.
The mechanism by which Withanolide E exerts its effects primarily revolves around its ability to modulate apoptotic pathways. It enhances death receptor-mediated signaling by promoting the degradation of cFLIP proteins, thereby facilitating apoptosis in cancer cells .
Research indicates that this process does not involve typical pathways associated with reactive oxygen species generation or changes in pro- and anti-apoptotic protein expression. Instead, it appears that Withanolide E directly impacts chaperone protein functions leading to cFLIP degradation . This novel mechanism may provide insights into overcoming TRAIL resistance in cancer therapy.
Withanolide E exhibits several notable physical and chemical properties:
These properties are crucial for understanding how Withanolide E can be effectively utilized in laboratory settings and potential therapeutic applications .
Withanolide E has garnered attention for its potential applications in scientific research and medicine:
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9